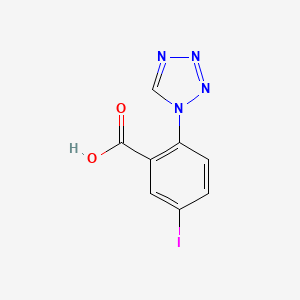

5-iodo-2-(1H-tetrazol-1-yl)benzoic acid

Description

Contextualizing 5-iodo-2-(1H-tetrazol-1-yl)benzoic Acid within Contemporary Chemical Research

In modern chemical research, molecules are often designed with specific functionalities that allow for further modification. The iodine atom in this compound is a prime example of such a feature. Aryl iodides are highly valued in organic synthesis due to their reactivity in a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Therefore, this compound is likely synthesized and utilized as a precursor to more elaborate structures. The iodine atom can be readily replaced by various other functional groups, allowing chemists to generate a library of derivatives for biological screening. This strategic approach is central to the process of lead optimization in drug discovery, where a parent compound is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties.

A plausible synthetic route to this compound itself would likely involve the coupling of 2-amino-5-iodobenzoic acid with a source of the tetrazole ring, or a copper-catalyzed C-N coupling reaction between 2,5-diiodobenzoic acid and 1H-tetrazole. biosynth.com

The Significance of Tetrazole Bioisosteres in Medicinal Chemistry and Drug Discovery

The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. In medicinal chemistry, the 1H-tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid group. cato-chem.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

The rationale for replacing a carboxylic acid with a tetrazole is multifaceted. The tetrazole ring is metabolically stable and resistant to many of the biological transformations that carboxylic acids can undergo. mdpi.com Furthermore, the tetrazole group often improves the lipophilicity of a molecule, which can lead to enhanced cell permeability and bioavailability. nih.gov The pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, allowing it to engage in similar ionic interactions with biological targets.

This bioisosteric replacement has been a highly successful strategy in the development of numerous marketed drugs. A prominent example is the class of angiotensin II receptor blockers (ARBs), often referred to as "sartans," which are widely used to treat hypertension. Drugs like losartan (B1675146) and valsartan (B143634) feature a tetrazole ring that mimics the carboxylic acid group of the natural ligand, angiotensin II, leading to potent and selective receptor antagonism. researchgate.net

The diverse pharmacological activities associated with tetrazole-containing compounds are extensive and continue to expand. Research has demonstrated their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. mdpi.com

Overview of the Chemical Class and its Academic Relevance

This compound belongs to the class of substituted benzoic acids, which are a cornerstone of organic chemistry and are prevalent in a vast array of natural products and synthetic compounds with biological activity. The combination of a halogenated benzoic acid with a tetrazole ring places this compound in a class with significant academic and industrial relevance.

The academic interest in such compounds stems from their potential as versatile synthetic intermediates and as probes for structure-activity relationship (SAR) studies. By systematically varying the substituents on the benzoic acid ring and exploring different isomers of the tetrazole attachment, chemists can gain valuable insights into the molecular features required for a desired biological effect.

The industrial relevance is underscored by the numerous patents and publications describing the synthesis and application of tetrazole derivatives in the pharmaceutical, agrochemical, and materials science sectors. cato-chem.com The development of efficient and scalable synthetic routes to novel tetrazole-containing building blocks is an active area of research.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRAXFHDMAPZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Design for 5-iodo-2-(1H-tetrazol-1-yl)benzoic Acid Synthesis

The synthesis of this compound necessitates a carefully considered synthetic strategy. The primary challenge lies in the selective formation of the bond between the benzoic acid ring and the tetrazole moiety at the N1 position of the tetrazole ring, while also ensuring the presence of the iodo-substituent at the desired position on the benzoic acid core.

A logical retrosynthetic analysis suggests two main approaches. The first involves the pre-functionalization of a benzoic acid derivative, followed by the formation of the tetrazole ring. This could start from 2-amino-5-iodobenzoic acid, which is then converted to a nitrile, followed by a cycloaddition reaction with an azide (B81097) source.

The second, and often more convergent, approach involves the coupling of a pre-formed tetrazole ring with a suitably substituted benzoic acid derivative. This typically involves a cross-coupling reaction between a tetrazole and a 2,5-dihalobenzoic acid or a related precursor. The choice of starting materials and the specific reaction conditions are critical in directing the regioselectivity of the C-N bond formation to favor the desired N1-isomer. Key starting materials for such a strategy would be 2-amino-5-iodobenzonitrile (B177357) or 2-halo-5-iodobenzoic acid.

C-N Bond Formation in Tetrazole-Benzoic Acid Systems

The formation of the C-N bond between the aryl ring of the benzoic acid and the nitrogen of the tetrazole is a pivotal step in the synthesis of the target molecule. Various methods have been developed for the arylation of tetrazoles, with copper-catalyzed cross-coupling and regioselective arylation processes being particularly prominent.

Copper(I)-Catalyzed Cross-Coupling Approaches to Aryl-Tetrazole Linkages

Copper(I)-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are a powerful tool for the formation of C-N bonds. In the context of synthesizing this compound, this would involve the reaction of a tetrazole salt with a 2,5-dihalobenzoic acid derivative in the presence of a copper(I) catalyst.

While specific studies on the synthesis of this compound are not abundant in the literature, analogous reactions provide valuable insights. For instance, the synthesis of 2-(2H-tetrazol-2-yl)benzoic acids has been achieved through a Cu(I)-catalyzed C-N coupling of 2-iodo or 2-bromo benzoic acids with 5-(ethylthio)-1H-tetrazole. figshare.comnih.gov This reaction, however, shows a preference for the N2-position on the tetrazole ring. figshare.comnih.gov

To achieve the desired N1-substitution for the target molecule, careful optimization of the reaction conditions would be necessary. This could involve the choice of ligand for the copper catalyst, the base, and the solvent. The nature of the substituent at the 5-position of the tetrazole ring can also influence the regioselectivity of the arylation.

Table 1: Representative Conditions for Copper(I)-Catalyzed Arylation of Tetrazoles

| Aryl Halide | Tetrazole | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Iodobenzoic acid | 5-(Ethylthio)-1H-tetrazole | CuI | K2CO3 | DMF | 120 | 75 (N2-isomer) | figshare.comnih.gov |

| 2-Bromobenzoic acid | 5-(Ethylthio)-1H-tetrazole | CuI | Cs2CO3 | NMP | 140 | 68 (N2-isomer) | figshare.comnih.gov |

Note: The yields and regioselectivity are highly dependent on the specific substrates and reaction conditions.

Regioselective Tetrazole Arylation Processes for N-Substitution

Achieving regioselectivity in the N-arylation of tetrazoles is a significant challenge, as mixtures of N1 and N2 isomers are often formed. Several strategies have been developed to control the site of substitution.

One approach involves the use of directing groups on the tetrazole ring. For example, a bulky substituent at the 5-position of the tetrazole can sterically hinder the N2-position, thereby favoring arylation at the N1-position. Another strategy involves the use of specific catalysts and reaction conditions that electronically favor one nitrogen atom over the other. Recent research has shown that Al(OTf)3 can be an effective catalyst for the regioselective N2-arylation of tetrazoles with diazo compounds. nih.gov While this favors the N2 isomer, it highlights the potential for catalyst control in determining the regiochemical outcome.

For the synthesis of this compound, a method that directs arylation to the N1 position is essential. This might be achieved through the use of specific protecting groups on the tetrazole that can be later removed, or by employing reaction conditions that favor the thermodynamic or kinetic N1-arylated product.

Incorporation of the Tetrazole Moiety

Multicomponent Reactions for 5-Substituted Tetrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 5-substituted tetrazoles. beilstein-journals.org The Ugi and Passerini reactions are notable examples of MCRs that can be adapted for tetrazole synthesis.

In a typical Ugi-tetrazole reaction, an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide) react in a one-pot process to form a 1,5-disubstituted tetrazole. For the synthesis of a precursor to this compound, one could envision a strategy where a derivative of 2-aminobenzoic acid is used as the amine component.

Table 2: Examples of Multicomponent Reactions for Tetrazole Synthesis

| Reaction Type | Components | Product | Key Features |

| Ugi-Azide | Aldehyde, Amine, Isocyanide, Azide | 1,5-Disubstituted Tetrazole | High convergence, diversity-oriented. researchgate.netnih.gov |

| Passerini-Azide | Aldehyde, Isocyanide, Azide | α-Acyloxy Tetrazole | Forms α-functionalized tetrazoles. beilstein-journals.org |

The versatility of MCRs allows for the introduction of various substituents, making it a valuable tool in the strategic design of complex tetrazole derivatives. beilstein-journals.org

Nitrile-Azide Cycloaddition Routes to Tetrazole Derivatives

The [3+2] cycloaddition of a nitrile with an azide is one of the most direct and widely used methods for the synthesis of 5-substituted-1H-tetrazoles. organic-chemistry.org This reaction can be performed under thermal conditions or catalyzed by various reagents, including Lewis acids and transition metals.

In the context of synthesizing this compound, this would typically involve the conversion of a 2-amino-5-iodobenzoic acid derivative to the corresponding nitrile, followed by reaction with an azide source, such as sodium azide. The reaction is often carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

The use of catalysts can significantly improve the reaction rate and yield. For instance, zinc salts have been shown to effectively catalyze the cycloaddition of nitriles and sodium azide in water. The choice of catalyst can also influence the regioselectivity of subsequent functionalization of the tetrazole ring.

Table 3: Catalysts for Nitrile-Azide Cycloaddition

| Catalyst | Nitrile Substrate | Azide Source | Solvent | Key Advantage |

| ZnBr2 | Aromatic Nitriles | NaN3 | H2O | Green and efficient. |

| Cu2O | Aromatic Nitriles | NaN3 | DMF | Mild reaction conditions. |

| (bmim)Br | Aliphatic and Aromatic Nitriles | NaN3 | Neat | Ionic liquid as catalyst and solvent. |

This method provides a reliable route to the core tetrazole structure, which can then be further elaborated to the final target molecule.

Halogenation Strategies for the Benzoic Acid Ring

The introduction of a halogen, specifically iodine, onto the benzoic acid ring is a critical step in the synthesis of this compound. This can be achieved either by direct iodination of a pre-formed 2-(1H-tetrazol-1-yl)benzoic acid or, more commonly, by utilizing an already iodinated precursor.

Direct iodination of aromatic carboxylic acids presents a viable pathway for the synthesis of iodo-substituted benzoic acid derivatives. Several protocols have been developed for the regioselective iodination of such systems. One common approach involves the electrophilic iodination of a suitable benzoic acid precursor.

A plausible and efficient route to this compound begins with the iodination of 2-aminobenzoic acid (anthranilic acid) to form 2-amino-5-iodobenzoic acid. This intermediate can then be converted to the target tetrazole derivative. A documented method for the synthesis of 2-amino-5-iodobenzoic acid involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like acetic acid. tubitak.gov.tr This method is advantageous as it avoids the use of harsh reagents and can provide good yields of the desired product.

The general reaction is as follows:

2-Aminobenzoic acid + I₂ + Oxidizing Agent → 2-Amino-5-iodobenzoic acid

An alternative strategy for the iodination of benzoic acid systems involves the use of transition metal catalysts. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been reported, offering high selectivity under mild conditions. nih.gov However, for the synthesis of the 5-iodo isomer, this specific ortho-directing method would not be suitable. Palladium-catalyzed iodination has also been explored, providing another avenue for the introduction of iodine onto the aromatic ring. organic-chemistry.org

A comparison of different iodination methods for benzoic acid derivatives is presented in the table below.

| Method | Reagents | Advantages | Disadvantages |

| Direct Iodination | I₂, Oxidizing Agent (e.g., H₂O₂) | Cost-effective, straightforward procedure. | May require optimization to control regioselectivity. |

| Transition Metal Catalysis | Iodo-source, Catalyst (e.g., Ir or Pd complex) | High selectivity, mild reaction conditions. | Catalyst cost and removal can be a concern. |

Once 2-amino-5-iodobenzoic acid is obtained, the subsequent formation of the tetrazole ring can be achieved. A well-established method for converting an aromatic amine to a 1-substituted-1H-tetrazole involves a one-pot reaction with triethyl orthoformate and sodium azide, often in the presence of a catalyst such as ytterbium(III) triflate. organic-chemistry.org This reaction proceeds via the formation of an intermediate imidate, which then undergoes cyclization with azide to form the tetrazole ring.

The reaction scheme is as follows:

2-Amino-5-iodobenzoic acid + HC(OEt)₃ + NaN₃ → this compound

Optimization and Scalability Considerations in Chemical Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful optimization of reaction parameters and consideration of scalability factors. For the synthesis of this compound, several aspects warrant attention to ensure an efficient, safe, and cost-effective process.

In the iodination step to produce 2-amino-5-iodobenzoic acid, key parameters for optimization include the stoichiometry of the reagents, reaction temperature, and reaction time. The choice of oxidizing agent and solvent can also significantly impact the yield and purity of the product. For instance, using an aqueous solution of hydrogen peroxide is often preferred from a safety and environmental standpoint over other oxidizing agents. tubitak.gov.tr

For the tetrazole formation step, the choice of catalyst and solvent system is crucial. While various Lewis acids can catalyze this reaction, their efficiency and cost-effectiveness on a large scale need to be evaluated. The use of sodium azide necessitates stringent safety precautions due to its toxicity and potential to form explosive hydrazoic acid, especially under acidic conditions. Process safety assessments are paramount when handling azides in large quantities.

The following table summarizes key optimization and scalability considerations for the synthesis of this compound.

| Stage | Key Parameters for Optimization | Scalability Considerations |

| Iodination | - Molar ratio of 2-aminobenzoic acid to iodine and oxidizing agent- Reaction temperature and time- Choice of solvent and oxidizing agent | - Heat management during the reaction- Efficient product isolation and purification- Waste stream management |

| Tetrazole Formation | - Catalyst selection and loading- Stoichiometry of triethyl orthoformate and sodium azide- Reaction temperature and duration- Solvent selection | - Safe handling of sodium azide on a large scale- Control of exotherms during the reaction- Catalyst recovery and reuse- Product purification from residual reagents and by-products |

Furthermore, the development of continuous flow processes for both the iodination and tetrazole formation steps could offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry can allow for better control of reaction parameters, reduced reaction volumes, and enhanced safety, particularly when dealing with hazardous reagents like azides.

Molecular Structure and Conformational Analysis

Crystal Structure Determination and Molecular Conformation

A definitive crystal structure for 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid has not been reported in the surveyed scientific literature. The determination of a crystal structure through techniques such as X-ray crystallography would be necessary to ascertain its precise molecular conformation, including bond lengths, bond angles, and the spatial orientation of its constituent atoms.

In related compounds, such as 2-(1H-tetrazol-1-yl)benzoic acid, the tetrazole and benzene (B151609) rings are individually planar. However, they are not typically coplanar with each other. For instance, in the case of 2-(1H-tetrazol-1-yl)benzoic acid, a significant dihedral angle of 52.90(4) degrees exists between the planes of the tetrazole and benzene rings. github.io It is reasonable to hypothesize that this compound would adopt a similarly non-coplanar conformation due to steric hindrance between the ortho-substituted tetrazole ring and the carboxylic acid group.

Torsion Angles and Intramolecular Interactions within the Compound

Intramolecular interactions, such as hydrogen bonding, are also expected to play a role in the conformation of this compound. For example, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and a nitrogen atom of the tetrazole ring, influencing the orientation of these two functional groups. However, in the crystal structures of related tetrazole-benzoic acids, intermolecular hydrogen bonding often predominates, leading to the formation of larger supramolecular assemblies. crystallography.netcam.ac.uk For instance, in the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid, molecules are linked into two-dimensional sheets by intermolecular N—H···O and O—H···N hydrogen bonds. crystallography.netcam.ac.uk

Structural Relationships within the Tetrazole-Benzoic Acid Class

The tetrazole-benzoic acid class of compounds is characterized by the presence of both a tetrazole ring and a benzoic acid moiety. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, meaning it can exhibit similar physical and chemical properties in a biological context.

In the solid state, compounds of this class frequently form extensive hydrogen-bonding networks. These interactions can involve the carboxylic acid group acting as a hydrogen bond donor and acceptor, and the nitrogen atoms of the tetrazole ring acting as hydrogen bond acceptors. crystallography.netcam.ac.uk This often leads to the formation of dimers, chains, or more complex two- or three-dimensional structures. The specific nature of these interactions is dependent on the isomeric substitution pattern on the benzoic acid ring.

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Profiling via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of tetrazole-containing compounds. researchgate.net

For a molecule like 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid, DFT calculations would typically be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in similar benzoic acid derivatives, the HOMO is often localized over the substituted aromatic ring, while the LUMO may be distributed over other parts of the molecule, highlighting its reactive centers. nih.gov The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions with biological targets.

Table 1: Representative Quantum Chemical Parameters for a Substituted Benzoic Acid Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds, not specific to this compound.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential binding modes. nih.gov For this compound, docking studies would be performed to assess its binding affinity and interaction patterns with various biological targets.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's active site, calculating a scoring function to estimate the binding affinity. ekb.eg The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are critical for stabilizing the ligand-protein complex. The tetrazole ring, being a bioisostere of a carboxylic acid, can form important hydrogen bonds and other interactions within a receptor's binding site. hilarispublisher.comresearchgate.net

Table 2: Illustrative Molecular Docking Results for Tetrazole Derivatives against a Hypothetical Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR123, LYS88, VAL45 |

| Derivative B | -7.9 | SER122, LEU89, PHE46 |

| Derivative C | -9.2 | TYR123, ARG90, ILE47 |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies for tetrazole-based compounds.

Molecular Dynamics Simulations for Elucidating Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding events of a ligand and its target receptor over time. nih.gov Following molecular docking, MD simulations can be employed to refine the predicted binding pose of this compound and to assess the stability of the ligand-protein complex.

These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal the flexibility of both the ligand and the protein. Analysis of these trajectories can confirm the stability of key interactions identified in docking studies and may reveal important conformational changes in the protein upon ligand binding. nih.gov Such simulations are crucial for understanding the detailed mechanism of action and for validating the initial docking predictions.

Structure-Based Drug Design Principles Applied to Tetrazole Derivatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the 3D structure of the biological target. nih.gov The tetrazole moiety is a valuable pharmacophore in medicinal chemistry, often used as a bioisostere for the carboxylic acid group to improve metabolic stability and pharmacokinetic properties. nih.gov

Thermodynamic Stability and Isomeric Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is also a powerful tool for investigating the thermodynamic stability of different isomers and conformers of a molecule. researchgate.net For this compound, the tetrazole ring can exist in different tautomeric forms (e.g., 1H and 2H). DFT calculations can be used to determine the relative energies of these tautomers, predicting the most stable form under different conditions.

Furthermore, the rotational barrier around the single bond connecting the benzoic acid and tetrazole rings can be calculated to understand the conformational preferences of the molecule. This information is vital as the biological activity of a molecule is often dependent on its specific 3D conformation. By comparing the calculated thermodynamic properties, such as Gibbs free energy, of different isomers and conformers, researchers can gain a deeper understanding of the molecule's behavior and its potential to interact with biological systems.

An in-depth analysis of the structure-activity relationship (SAR) and ligand design principles of the chemical compound this compound reveals a complex interplay of structural features that dictate its biological activity. This article explores the nuances of its molecular architecture, from the influence of specific substituents to the pharmacological implications of its isomeric forms.

Preclinical Pharmacological and Biological Investigations

Enzyme Inhibition and Mechanistic Elucidation Studies

Comprehensive studies detailing the inhibitory effects of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid on various enzyme systems have not been identified in a thorough review of scientific databases. While tetrazole-containing compounds have been explored as inhibitors of various enzymes, specific data for this particular molecule is not available.

Inhibition of Glutathione (B108866) Reductase and Related Metabolic Enzymes

There is no available research specifically investigating the inhibitory activity of this compound against glutathione reductase or related metabolic enzymes.

Exploration of Mitogen-Activated Protein Kinase (MEK) Inhibition Profiles

The potential for this compound to act as an inhibitor of mitogen-activated protein kinase (MEK) has not been reported in the existing scientific literature.

Investigation of other Enzyme Targets (e.g., TryR)

No studies have been published that explore the inhibitory effects of this compound on other enzyme targets such as Trypanothione Reductase (TryR).

In Vitro Biological Activity Spectrum

The in vitro biological activity of this compound, including its antimicrobial and cytotoxic effects, has not been specifically characterized in published research. While the broader class of tetrazole derivatives has shown promise in these areas, data for this specific compound is lacking.

Antimicrobial Activity against Pathogenic Microorganisms (Bacterial and Fungal Models)

Specific data from in vitro studies evaluating the antimicrobial activity of this compound against pathogenic bacteria and fungi are not available.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

There is no published research detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Antioxidant Potential and Redox Modulation Studies

No specific studies detailing the antioxidant properties or the influence on redox modulation for this compound were identified. While research exists on the antioxidant capacity of various tetrazole-containing compounds, data directly pertaining to the 5-iodo-substituted benzoic acid derivative is not available in the reviewed literature.

Antimycobacterial Activity in Preclinical Models

There is no available information from preclinical models regarding the antimycobacterial efficacy of this compound. Investigations into its activity against Mycobacterium tuberculosis or other mycobacterial species have not been reported in the accessible scientific domain.

Target Identification and Intracellular Pathway Analysis

Characterization of Molecular Interaction Sites and Binding Specificity

No research was found that characterized the specific molecular interaction sites or binding specificity of this compound. Consequently, its molecular targets remain unidentified.

Cellular Response and Signaling Pathway Perturbations

Information regarding the cellular responses or the perturbation of intracellular signaling pathways following exposure to this compound is not available. Scientific studies detailing its mechanism of action at the cellular level have not been published.

Advanced Material Science and Interdisciplinary Applications

Integration into Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The molecular architecture of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid makes it an excellent candidate as a multitopic organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The tetrazole ring, with its multiple nitrogen atoms, and the carboxylic acid group both serve as effective coordination sites for metal ions. arkat-usa.org This dual functionality allows for the formation of robust and intricate one-, two-, or three-dimensional networks. arkat-usa.org

The presence of the iodine atom is particularly noteworthy. It can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of the framework, leading to unique topologies and potentially enhancing the stability of the resulting MOF. Furthermore, the iodo-substituent can influence the electronic properties of the ligand, which in turn can affect the photoluminescent behavior of the final material.

Luminescent MOFs are a class of materials that have garnered significant attention for their potential applications in chemical sensing, bio-imaging, and light-emitting devices. The luminescence in these frameworks can originate from the metal centers, the organic linkers, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. nih.gov Tetrazole-based ligands, in particular, have been successfully employed in the construction of luminescent MOFs. rsc.orgacs.org The incorporation of a heavy atom like iodine into the organic linker of a MOF can enhance phosphorescence through the heavy-atom effect, potentially leading to materials with interesting photophysical properties.

Table 1: Potential Coordination Modes of this compound in MOFs

| Functional Group | Potential Coordination to Metal Centers | Role in Framework Assembly |

|---|---|---|

| Carboxylic Acid | Monodentate, Bidentate (chelating or bridging) | Primary linker, formation of secondary building units (SBUs) |

| Tetrazole Ring | Monodentate, Bidentate (bridging) | Cross-linking, increasing network dimensionality |

The synthesis of MOFs using tetrazole-containing ligands can sometimes be achieved through in situ reactions, where a nitrile-containing precursor is converted into a tetrazole ring during the solvothermal synthesis of the framework. acs.org This approach adds a layer of complexity and potential for novel structures.

Development of Chemical Probes for Investigating Biological Systems

The development of fluorescent chemical probes for the detection and imaging of biologically relevant species is a rapidly advancing field. Tetrazole derivatives have emerged as versatile scaffolds for the design of such probes. nih.gov Their electron-rich nature and ability to participate in various chemical transformations make them suitable for creating "turn-on" or ratiometric fluorescent sensors.

A common strategy in probe design is to utilize a fluorophore whose emission is quenched in the native state and is restored upon interaction with a specific analyte. The tetrazole moiety can act as a recognition site or as a reactive group that triggers the fluorescent response. For instance, tetrazole-based probes have been developed for the detection of metal ions like Al(III) and Zn(II) nih.gov, and for sensing reactive oxygen species such as peroxynitrite. chemrxiv.org

The mechanism of action for these probes can vary. Some operate via the inhibition of excited-state intramolecular proton transfer (ESIPT) upon binding to the analyte. nih.gov Others utilize "photo-click chemistry," where a tetrazole undergoes a light-induced cycloaddition with an alkene to generate a fluorescent pyrazoline. rsc.org This latter approach offers the advantage of spatiotemporal control over the fluorescent signal.

The presence of an iodo-substituent on the benzoic acid ring of this compound could be leveraged in the design of chemical probes. The iodine atom could serve as a handle for further functionalization, allowing for the attachment of other molecular components to tune the probe's solubility, cell permeability, or targeting specificity. Additionally, the heavy-atom effect of iodine could be exploited to develop probes that operate through phosphorescence rather than fluorescence, which can offer advantages such as longer emission lifetimes and reduced background interference from autofluorescence in biological samples.

Table 2: Examples of Tetrazole-Based Chemical Probes

| Probe Type | Analyte | Mechanism of Action |

|---|---|---|

| Fluorescent Chemosensor | Al(III), Zn(II) | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) nih.gov |

| Fluorogenic Probe | Mitochondria, Lysosomes | Intramolecular Tetrazole-Alkene Cycloaddition ("Photo-click Chemistry") rsc.org |

| Fluorescent Probe | Peroxynitrite | Reversible Ratiometric Sensing chemrxiv.org |

Future Directions in Pharmaceutical and Materials Research Based on the Compound Class

The tetrazole functional group is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. lifechemicals.comnih.gov This means that replacing a carboxylic acid with a tetrazole can often result in a compound with similar biological activity but with improved metabolic stability and pharmacokinetic properties. lifechemicals.com This principle has been successfully applied in the development of numerous marketed drugs. lifechemicals.com Therefore, compounds like this compound and its derivatives hold potential as scaffolds for the discovery of new therapeutic agents. The presence of both a tetrazole and a carboxylic acid group on the same molecule offers multiple points for derivatization to optimize biological activity.

In the realm of materials science, the future for this class of compounds is equally promising. The ability of tetrazole-containing ligands to form stable and porous MOFs opens up possibilities for applications in gas storage and separation. lifechemicals.com For instance, polymers incorporating tetrazole fragments have been shown to be effective in capturing carbon dioxide. lifechemicals.com The tunability of the electronic and photophysical properties of these materials through modification of the organic linker, such as through halogenation, suggests that novel materials with tailored optical or electronic properties could be developed for applications in sensing, catalysis, and optoelectronics.

Future research will likely focus on the synthesis of a wider variety of functionalized tetrazolylbenzoic acids to explore the structure-property relationships in the resulting materials. The development of synthetic methodologies that allow for precise control over the regiochemistry of substitution on both the benzoic acid and tetrazole rings will be crucial for accessing a diverse range of building blocks for both pharmaceutical and materials applications.

Q & A

Q. What are the common synthetic routes for 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid?

The synthesis typically involves functionalizing a benzoic acid precursor with tetrazole and iodine groups. A validated approach includes:

- Acid chloride formation : Reacting 5-iodo-2-aminobenzoic acid with oxalyl chloride to generate the acid chloride intermediate.

- Tetrazole coupling : Introducing the tetrazole moiety via nucleophilic substitution or copper-catalyzed "click" chemistry.

- Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) . Note: Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize byproducts.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions, with the tetrazole proton appearing as a singlet near δ 9.5 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities; dihedral angles between tetrazole and benzoic acid rings (e.g., 45.97° in related structures) reveal conformational flexibility .

- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., [M+H] at m/z 331.94) .

Q. How can researchers purify this compound effectively?

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit differential solubility.

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for optimal separation .

- Acid-base extraction : Leverage the compound’s carboxylic acid group by adjusting pH for selective precipitation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during characterization?

- Multi-dimensional NMR : Use H-C HSQC/HMBC to assign overlapping signals, particularly for tetrazole protons and iodine-substituted aromatic carbons.

- Cross-validation with X-ray data : Compare experimental bond lengths/angles (e.g., C–N tetrazole bonds ≈1.32 Å) to crystallographic models .

- Computational DFT studies : Predict vibrational (IR) or electronic (UV-Vis) spectra using Gaussian or ORCA software to identify discrepancies .

Q. What strategies improve coupling efficiency in derivatization reactions (e.g., peptide synthesis)?

- Activation of the carboxyl group : Use N,N'-carbonyldiimidazole (CDI) or N-hydroxysuccinimide (NHS) esters to enhance nucleophilic attack.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .

- Solvent optimization : Replace DMF with THF or DCM to reduce side reactions in moisture-sensitive conditions .

Q. How does the iodine substituent influence the compound’s biological activity?

- Steric and electronic effects : The iodine atom increases lipophilicity (logP ≈2.1) and may enhance membrane permeability.

- PPARγ ligand activity : Structural analogs (e.g., 4-{5-[(2-bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid) show binding affinity to peroxisome proliferator-activated receptors, suggesting potential antidiabetic applications .

- Antimicrobial screening : Tetrazole-iodine synergism in related compounds demonstrates MIC values <10 µg/mL against Gram-positive pathogens .

Q. What are the stability considerations for this compound under varying storage conditions?

- Photodegradation : Store in amber vials at -20°C to prevent iodine loss or tetrazole ring opening.

- Hydrolytic stability : Avoid aqueous solutions at pH >8, where the tetrazole moiety may undergo base-catalyzed decomposition .

- Thermal analysis : DSC/TGA data indicate decomposition onset at 220°C, suggesting stability under standard lab handling .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Molecular docking : Screen derivatives against PPARγ (PDB ID: 2PRG) to predict binding modes and affinity scores (e.g., Glide SP scores < -8 kcal/mol) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- ADMET prediction : Use SwissADME or ADMETLab to optimize solubility (ESOL ≈-3.2) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.